molecular formula C16H26O B13811633 Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- CAS No. 70766-52-8

Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-

Cat. No.: B13811633
CAS No.: 70766-52-8
M. Wt: 234.38 g/mol
InChI Key: OMJSSPXSNTYUNK-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- is a chemical compound known for its unique structure and properties. It is a type of phenol derivative, characterized by the presence of two tert-butyl groups and two methyl groups attached to the benzene ring. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.

    Industry: It is used as a stabilizer in plastics and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In antioxidant applications, it scavenges free radicals and prevents oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-di-tert-butyl-: Similar in structure but lacks the additional methyl groups.

    Phenol, 2,6-di-tert-butyl-4-methyl-: Another related compound with different substitution patterns on the benzene ring.

Uniqueness

Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its enhanced stability and reactivity make it particularly valuable in various industrial and research applications.

Properties

CAS No.

70766-52-8

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2,4-ditert-butyl-3,6-dimethylphenol

InChI

InChI=1S/C16H26O/c1-10-9-12(15(3,4)5)11(2)13(14(10)17)16(6,7)8/h9,17H,1-8H3

InChI Key

OMJSSPXSNTYUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

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